Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate

Description

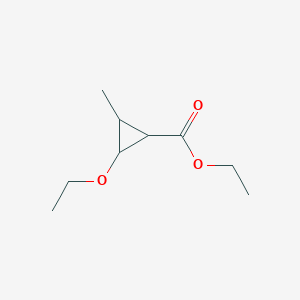

Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate is a cyclopropane derivative featuring an ethoxy group at position 2, a methyl group at position 3, and an ethyl ester moiety at position 1. Cyclopropanes are characterized by their high ring strain, which often enhances reactivity and makes them valuable intermediates in organic synthesis and medicinal chemistry. This compound, however, is currently listed as discontinued in commercial catalogs, limiting its accessibility for research . Structural analogs of this compound are frequently synthesized to explore substituent effects on reactivity, stability, and applications.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H16O3/c1-4-11-8-6(3)7(8)9(10)12-5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

BEEHYERTKDYDLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C(C1C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a high-purity form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as halides or amines in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate is used as a building block in organic synthesis. Its unique cyclopropane ring structure makes it valuable for the synthesis of complex molecules and natural products.

Biology and Medicine: In biological research, this compound may be used to study the effects of cyclopropane derivatives on biological systems. It can serve as a model compound to investigate the interactions of cyclopropane-containing molecules with enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its reactivity and structural features make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Cyclopropane Carboxylates with Sulfur-Containing Substituents

Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate shares structural similarities with sulfur-substituted cyclopropanes described in recent synthetic studies. For example:

- Ethyl (1SR,2RS,3SR)-2-diethoxymethyl-3-(methylsulfanyl)cyclopropane-1-carboxylate (3a) : Features a diethoxymethyl group at position 2 and a methylsulfanyl group at position 3.

- Ethyl (1SR,2RS,3SR)-2-diethoxymethyl-3-(ethylsulfanyl)cyclopropane-1-carboxylate (3b) : Substitutes the methylsulfanyl group with an ethylsulfanyl chain.

Key Comparisons :

- Synthesis : These analogs are synthesized via diastereoselective addition of sulfur nucleophiles (e.g., thiols) to cyclopropene precursors, a method distinct from the likely synthesis route of the target compound .

- Structural Analysis : NMR data for these compounds reveal distinct shifts for sulfanyl protons (δ ~2.5–2.8 ppm) compared to the ethoxy and methyl protons (δ ~1.0–1.5 ppm) in this compound, highlighting electronic differences .

Cyclopropane vs. Cyclobutane Carboxylates

The European patent application describes Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, a cyclobutane analog.

- Ring Strain : Cyclopropanes exhibit ~27 kcal/mol strain energy, whereas cyclobutanes have ~26 kcal/mol, slightly reducing reactivity but improving stability .

- NMR Shifts : The cyclobutane’s ¹H-NMR signals (e.g., δ 2.29 ppm for methyl groups) differ from cyclopropanes due to reduced ring strain and altered electronic environments .

Formyl-Substituted Cyclopropane Esters

Ethyl 2-formyl-1-cyclopropanecarboxylate (AVE 0991) introduces a formyl group at position 2. This modification drastically alters its applications:

Linear Esters: Ethyl Palmitate

While ethyl palmitate is a linear fatty acid ester, its comparison highlights:

Biological Activity

Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound possesses a unique cyclopropane ring structure that is substituted with an ethoxy group and a methyl group. This configuration influences its chemical reactivity and biological interactions.

Structural Formula

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and proteins. The carboxylic acid moiety can form hydrogen bonds, which may alter the conformation and activity of target biomolecules. The cyclopropane ring can also engage with hydrophobic regions, influencing protein folding and function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which could be beneficial in drug development.

- Receptor Interaction : The compound may interact with specific receptors, modulating biological pathways relevant to inflammation and other physiological processes .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further research is required to establish efficacy and mechanisms.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Ethyl 2-methylcyclopropane-1-carboxylate | Lacks the ethoxy group; different reactivity | |

| 2-Ethyl-3-methylcyclopropane-1-carboxylic acid | Similar structure but different substituent effects | |

| 2-Methoxy-3-methylcyclopropane-1-carboxylic acid | Variation in substituents affecting bioactivity |

Study on Enzyme Inhibition

A study published in the Journal of Organic Chemistry investigated the enzyme inhibitory effects of this compound. The results indicated a significant reduction in enzyme activity at specific concentrations, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound demonstrated moderate antibacterial activity, warranting further exploration into its mechanism of action and potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.